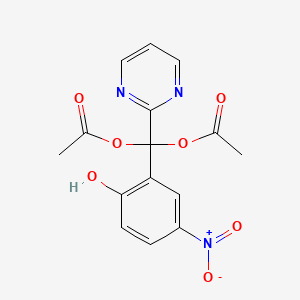![molecular formula C14H19ClN2O2 B4626031 1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)
1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine
Overview
Description
1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Reactions
One study detailed the synthesis and hydrolysis reactions of compounds including 2-Oxo-3-ethoxycarbonylmethylenepiperazine derivatives, which were hydrolyzed into pyruvic acid, carbon dioxide, and the amines by splitting the carbon-nitrogen bond. This research provides insight into the reactivity and potential applications of piperazine derivatives in synthetic chemistry (Iwanami et al., 1964).
Anticancer Activity
Another significant application is in the development of anticancer agents. A study on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) explored its metabolism in rat bile, revealing extensive metabolization and the identification of nine major metabolites. This points to the potential therapeutic uses of piperazine derivatives in cancer treatment (Jiang et al., 2007).
Synthesis and Molecular Insight
Further, the one-pot synthesis of enaminones with piperazine components highlights innovative approaches in organic synthesis, offering valuable insights into the design and development of new compounds with potential applications in drug discovery and material science (Barakat et al., 2020).
Antimicrobial Properties
Research on 1,5-diphenylpyrrole derivatives, including 2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, demonstrated antimycobacterial activity, indicating the role of piperazine derivatives in addressing infectious diseases caused by Mycobacterium tuberculosis (Biava et al., 2008).
Environmental Science and Toxicology
Additionally, studies on the degradation of chlorotriazine pesticides by sulfate radicals emphasize the environmental applications of chemical research, particularly in understanding the mechanisms of pesticide degradation and the influence of organic matter (Lutze et al., 2015).
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11(19-13-6-4-3-5-12(13)15)14(18)17-9-7-16(2)8-10-17/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWFZWLJTWAYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)
![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)
![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)
![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)